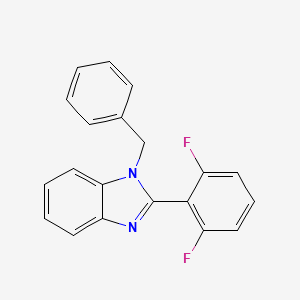
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound features a benzimidazole core substituted with a 2,6-difluorophenyl group and a phenylmethyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
準備方法
The synthesis of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- typically involves the following steps:
-
Synthetic Routes: : The preparation of this compound can be achieved through the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde in the presence of an acid catalyst. This reaction forms the benzimidazole ring system. Subsequently, the phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Reaction Conditions: : The condensation reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C) to facilitate ring closure. The Friedel-Crafts alkylation is performed under anhydrous conditions to prevent hydrolysis of the intermediate products.
-
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones at specific positions on the benzimidazole ring.
-
Reduction: : Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
-
Substitution: : Nucleophilic substitution reactions can be performed on the fluorine atoms using nucleophiles such as amines or thiols to introduce new functional groups.
-
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups like amines or thiols.
科学的研究の応用
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
-
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development.
-
Industry: : In industrial applications, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
-
Pathways Involved: : By interacting with these targets, the compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways are the basis for its potential therapeutic applications.
類似化合物との比較
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1H-Benzimidazole, 2-(2,6-difluorophenyl)- and 1H-Benzimidazole, 2-(4-fluorophenyl)-1-(phenylmethyl)- share structural similarities but differ in the position and number of fluorine atoms.
-
Uniqueness: : The presence of two fluorine atoms at the 2,6-positions of the phenyl ring in 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- enhances its chemical stability and biological activity compared to its analogs. This unique substitution pattern contributes to its distinct properties and applications.
特性
CAS番号 |
199594-60-0 |
|---|---|
分子式 |
C20H14F2N2 |
分子量 |
320.3 g/mol |
IUPAC名 |
1-benzyl-2-(2,6-difluorophenyl)benzimidazole |
InChI |
InChI=1S/C20H14F2N2/c21-15-9-6-10-16(22)19(15)20-23-17-11-4-5-12-18(17)24(20)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChIキー |
KMDLTYJFNYHMHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



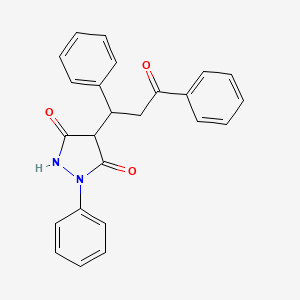
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

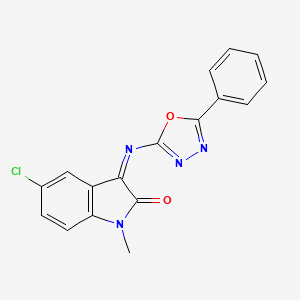
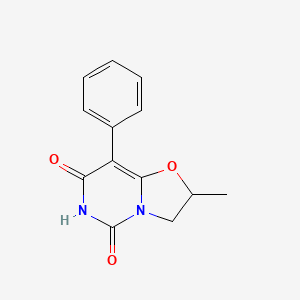
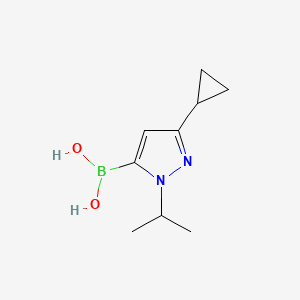
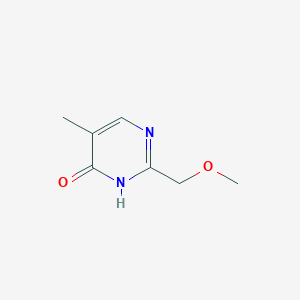
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)

